
2,5-Difluorophenyl trifluoromethanesulphonate
Descripción general
Descripción
2,5-Difluorophenyl trifluoromethanesulphonate (DFTMS) is a chemical compound that has been widely used in scientific research. It is a derivative of trifluoromethanesulphonic acid and contains two fluorine atoms attached to a phenyl ring. DFTMS is a reactive compound that is commonly used as a reagent in organic synthesis. It is also used in biochemical and physiological research due to its ability to modify proteins and other biomolecules.
Mecanismo De Acción
2,5-Difluorophenyl trifluoromethanesulphonate is a reactive compound that can modify proteins and other biomolecules. It reacts with amino groups in proteins to form stable sulphonamide linkages. This modification can alter the structure and function of proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2,5-Difluorophenyl trifluoromethanesulphonate has been shown to have a variety of biochemical and physiological effects. It has been used to modify proteins involved in signal transduction, enzyme activity, and protein-protein interactions. 2,5-Difluorophenyl trifluoromethanesulphonate has also been used to modify DNA and RNA, leading to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Difluorophenyl trifluoromethanesulphonate in lab experiments is its versatility. It can be used to modify a variety of organic compounds, making it useful in a wide range of research applications. However, 2,5-Difluorophenyl trifluoromethanesulphonate is a reactive compound that can be difficult to handle. It requires careful handling and storage to prevent decomposition.
Direcciones Futuras
There are many future directions for research involving 2,5-Difluorophenyl trifluoromethanesulphonate. One area of interest is the development of new synthetic methods that use 2,5-Difluorophenyl trifluoromethanesulphonate as a reagent. Another area of interest is the use of 2,5-Difluorophenyl trifluoromethanesulphonate in the modification of proteins and other biomolecules for therapeutic purposes. Additionally, the use of 2,5-Difluorophenyl trifluoromethanesulphonate in the modification of DNA and RNA could lead to new insights into gene expression and regulation.
Conclusion:
2,5-Difluorophenyl trifluoromethanesulphonate is a versatile compound that has been widely used in scientific research. Its ability to modify proteins and other biomolecules has made it useful in a wide range of research applications. While there are limitations to its use, the future directions for research involving 2,5-Difluorophenyl trifluoromethanesulphonate are numerous and exciting.
Aplicaciones Científicas De Investigación
2,5-Difluorophenyl trifluoromethanesulphonate has been used in a wide range of scientific research applications. One of its primary uses is in organic synthesis. 2,5-Difluorophenyl trifluoromethanesulphonate is a versatile reagent that can be used to modify a variety of organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
IUPAC Name |
(2,5-difluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c8-4-1-2-5(9)6(3-4)15-16(13,14)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBXGYEVJLMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorophenyl trifluoromethanesulphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




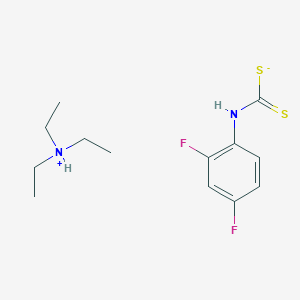

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
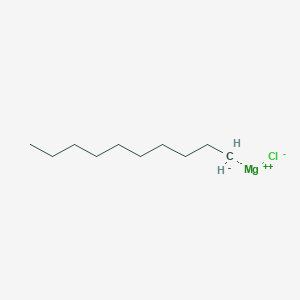
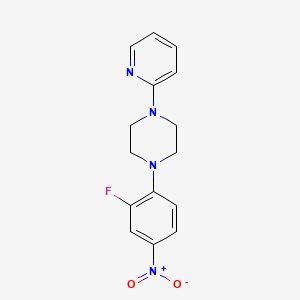
![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)
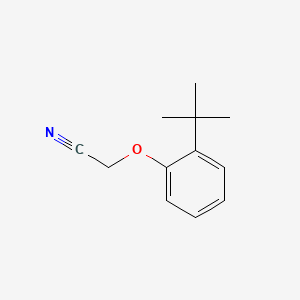
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)
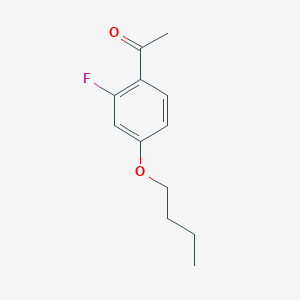
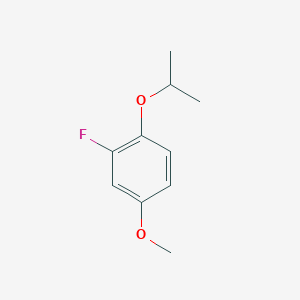
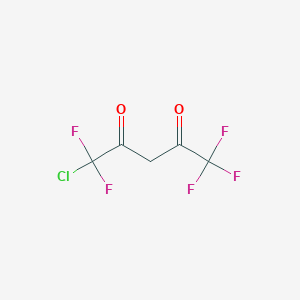
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)